Isomeric Lipophilicity and Metabolic Stability Advantage of 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole core of 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine confers a quantifiable physicochemical advantage over its 1,2,4-oxadiazole isomer, a critical consideration for procurement in drug discovery programs [1]. In comparative studies of oxadiazole isomers, the 1,3,4-oxadiazole isomer consistently demonstrates an order of magnitude lower lipophilicity (approximately 1 log D unit lower) than the corresponding 1,2,4-oxadiazole analog [1]. This reduced lipophilicity correlates with superior metabolic stability and lower hERG channel inhibition liability, making the 1,3,4-isomer a more favorable scaffold for oral drug development [1].
| Evidence Dimension | Lipophilicity (log D) differential between oxadiazole isomers |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole core (the isomer present in 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine) |
| Comparator Or Baseline | 1,2,4-Oxadiazole isomer core |
| Quantified Difference | Approximately 1 log D unit lower (order of magnitude less lipophilic) |
| Conditions | Physicochemical property comparison across matched oxadiazole isomer pairs, as reported in medicinal chemistry reviews [1] |
Why This Matters
Lower lipophilicity correlates with reduced off-target toxicity risk and improved drug-like properties, justifying selection of the 1,3,4-oxadiazole scaffold over the 1,2,4-isomer in early-stage drug discovery programs.
- [1] Boström, J. et al. Oxadiazoles in Medicinal Chemistry. In: Oxadiazoles: Synthesis and Biological Applications, 2011. View Source
